1-(2-Iodophenyl)-3-propylurea

Description

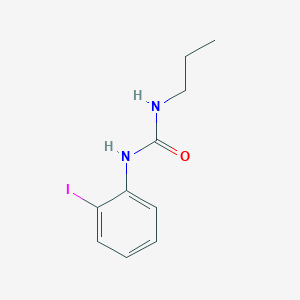

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSODLNLGAXDRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Iodophenyl 3 Propylurea

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds to identify potential precursors, known as synthons, and their real-world chemical equivalents. amazonaws.com

For 1-(2-Iodophenyl)-3-propylurea, the most logical retrosynthetic disconnection occurs at the C-N bonds of the urea (B33335) moiety. This is a common and effective strategy for urea synthesis. beilstein-archives.org The disconnection of the bond between the carbonyl carbon and the nitrogen of the iodophenyl group and the corresponding bond to the propyl group reveals the key reactive intermediates.

Figure 2: Retrosynthetic disconnection of this compound.

This disconnection strategy is advantageous as it leads to readily accessible and stable starting materials. The formation of the urea bond is typically a high-yielding and straightforward reaction.

The retrosynthetic analysis directly points to two primary building blocks required for the synthesis of this compound. The disconnection reveals a synthon for an electrophilic carbonyl component and a nucleophilic amine component.

The practical chemical equivalents for these synthons are:

2-Iodoaniline (B362364) : This serves as the nucleophilic aromatic amine precursor.

Propyl isocyanate : This acts as the electrophilic partner in the urea formation reaction. vulcanchem.com

An alternative to propyl isocyanate could be a propylamine (B44156) derivative that can be converted into a reactive intermediate in situ.

| Precursor | Role in Synthesis | Synthon Equivalent |

| 2-Iodoaniline | Nucleophilic amine | 2-Iodophenylamine anion |

| Propyl isocyanate | Electrophilic carbonyl source | Propyl isocyanate cation |

Preparation of Essential Starting Materials

The successful synthesis of the target compound is contingent on the purity and availability of the starting materials.

2-Iodoaniline is a crucial intermediate in various organic syntheses. chemicalbook.com It can be prepared through several methods, often starting from aniline (B41778) or anthranilic acid derivatives.

One reported method involves the iodination of aniline using copper acetate (B1210297), potassium iodide, and hydrogen peroxide in water at room temperature. guidechem.com The crude product is then purified by silica (B1680970) gel column chromatography. guidechem.com Another approach utilizes the decarboxylative iodination of anthranilic acids in the presence of iodine and potassium iodide under oxygen. rsc.org

Purification of commercially available 2-iodoaniline can be achieved by recrystallization from a benzene (B151609) and petroleum ether solvent system. orgsyn.org Another method involves steam distillation followed by crystallization. chemicalbook.com

| Method | Precursor | Reagents | Yield | Reference |

| Iodination | Aniline | Copper acetate, KI, H₂O₂ | 37% | guidechem.com |

| Decarboxylative Iodination | 2-Aminobenzoic acid | I₂, KI, CH₃CN, O₂ | 70% (for a derivative) | rsc.org |

| From 1-(2-iodophenyl)ethanol | 1-(2-iodophenyl)ethanol | NaN₃, trifluoroacetic acid, methanesulfonic acid | 89% | guidechem.com |

Propyl isocyanate is the other key reactant. It can be synthesized from propylamine through phosgenation. This reaction involves treating propylamine with phosgene (B1210022) or a phosgene equivalent in a suitable solvent. researchgate.net Due to the hazardous nature of phosgene, alternative methods are often sought.

One such alternative involves the Curtius rearrangement of a propanoyl azide, which can be generated from propanoyl chloride and sodium azide. The rearrangement produces propyl isocyanate. While specific examples for propyl isocyanate synthesis via this method were not found in the provided search results, the Curtius rearrangement is a general method for converting carboxylic acids to isocyanates. beilstein-archives.org

In some synthetic routes, propylamine itself can be used in conjunction with a carbonylating agent like N,N'-carbonyldiimidazole (CDI) to generate the urea in a one-pot fashion with the aniline derivative. googleapis.com

Direct Synthetic Pathways for Urea Formation

The most direct and common method for the synthesis of this compound is the reaction of 2-iodoaniline with propyl isocyanate. vulcanchem.com This reaction is typically carried out under controlled conditions in an appropriate solvent.

In a related synthesis, the formation of a similar urea derivative, 1-(2-fluoro-4-iodophenyl)-3-methylurea, was achieved by first reacting 2-fluoro-4-iodoaniline (B146158) with N,N'-carbonyldiimidazole in N,N-dimethylformamide (DMF) with triethylamine, followed by the addition of the amine. googleapis.com A similar pathway could be envisioned for the synthesis of this compound using propylamine.

Another example from the literature describes the treatment of an aniline derivative with an isocyanate in dichloromethane (B109758) to afford the corresponding urea in good yield. beilstein-archives.orgbeilstein-journals.org This highlights the general applicability of this reaction.

| Reactant A | Reactant B | Reaction Type | Key Features | Reference |

| 2-Iodoaniline | Propyl isocyanate | Direct Urea Formation | Straightforward addition reaction | vulcanchem.combeilstein-journals.org |

| 2-Iodoaniline & CDI | Propylamine | In situ Isocyanate Formation | Avoids handling of isocyanate | googleapis.com |

Reaction of Amines with Isocyanates or Isothiocyanates

A conventional and widely employed method for the synthesis of ureas is the reaction of an amine with an isocyanate. In the case of this compound, this involves the reaction of 2-iodoaniline with propyl isocyanate. This reaction is typically straightforward and proceeds with high efficiency.

The reaction is generally carried out in an inert solvent, such as chloroform, at room temperature. The nucleophilic amino group of 2-iodoaniline attacks the electrophilic carbonyl carbon of propyl isocyanate, leading to the formation of the desired urea derivative. The reaction is often exothermic and may require cooling to control the reaction rate and minimize side products. The simplicity of this method and the commercial availability of the starting materials make it an attractive route for laboratory-scale synthesis.

A similar approach can be taken using isothiocyanates to produce thioureas, which can then be converted to ureas, although this adds an extra step to the synthesis.

Carbonylation Reactions Utilizing Phosgene Equivalents or Carbon Monoxide

Carbonylation reactions provide an alternative route to ureas, often avoiding the direct use of potentially hazardous isocyanates. These methods introduce the carbonyl group using reagents like phosgene, or safer alternatives known as phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) organic-chemistry.orgbohrium.com.

In a typical procedure, 2-iodoaniline can be reacted with a phosgene equivalent in the presence of a base to form an intermediate isocyanate in situ. This is then immediately reacted with propylamine to yield this compound. This one-pot approach is efficient as it avoids the isolation of the isocyanate intermediate.

Direct carbonylation using carbon monoxide (CO) gas is another powerful technique. Palladium-catalyzed carbonylation of aryl halides, such as 2-iodoaniline, in the presence of an amine offers a direct route to ureas. organic-chemistry.orgresearchgate.netresearchgate.net These reactions often require a catalyst system, typically a palladium complex with a suitable ligand, and are carried out under a CO atmosphere. acs.orgresearchgate.net The reaction proceeds through a series of steps involving oxidative addition of the aryl iodide to the palladium catalyst, CO insertion, and subsequent reaction with the amine.

Catalytic Approaches for Urea Bond Formation

Modern synthetic chemistry has seen the development of various catalytic methods for urea synthesis that offer improved efficiency, selectivity, and substrate scope. Palladium-catalyzed cross-coupling reactions are at the forefront of these developments. researchgate.netresearchgate.net

For the synthesis of this compound, a palladium catalyst can be used to couple 2-iodoaniline with a source of the propylamino-carbonyl moiety. Alternatively, palladium-catalyzed carbonylation of 2-iodoaniline in the presence of propylamine provides a direct route. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. Common catalyst systems include palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands like Xantphos. researchgate.netorganic-chemistry.org

Ruthenium-catalyzed reactions have also emerged as a viable option for urea synthesis, sometimes proceeding under milder conditions and offering different selectivity compared to palladium-based systems. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Achieving high yields and purity of this compound requires careful optimization of various reaction parameters.

Solvent Effects, Temperature Control, and Reaction Kinetics

The choice of solvent can significantly influence the reaction rate and outcome. For the reaction of 2-iodoaniline with propyl isocyanate, aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) are generally preferred to avoid side reactions with the isocyanate. In catalytic reactions, solvents such as dioxane, toluene, or dimethylformamide (DMF) are commonly used. researchgate.netacs.org

Temperature is a critical parameter that needs to be controlled. While the initial reaction of amines and isocyanates is often rapid at room temperature, some catalytic reactions may require heating to proceed at a reasonable rate. researchgate.netacs.org However, excessive heat can lead to the formation of byproducts, such as symmetrically substituted ureas. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Catalyst Screening and Ligand Effects in Coupling Reactions (if applicable)

In palladium-catalyzed syntheses, the selection of the catalyst and ligand is paramount. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, bippyphos) can have a dramatic effect on the reaction yield and selectivity. organic-chemistry.org For instance, bulky electron-rich phosphine ligands often enhance the catalytic activity in cross-coupling reactions. Screening a variety of catalyst-ligand combinations is a common strategy to identify the optimal system for a specific transformation. The catalyst loading is also an important factor to consider, with lower loadings being more cost-effective and environmentally friendly. unipr.it

The table below illustrates a hypothetical screening of catalysts for a palladium-catalyzed carbonylation approach.

Table 1: Catalyst Screening for the Synthesis of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 80 | 60 |

| 4 | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 110 | 75 |

Purification Techniques: Chromatography, Recrystallization, and Distillation

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification methods for solid compounds like this compound include recrystallization and column chromatography.

Recrystallization is a technique used to purify solids based on differences in solubility. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out while impurities remain in the solution. youtube.com The choice of solvent is critical for successful recrystallization. youtube.com

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (a solvent or mixture of solvents). nih.govworktribe.com This method is particularly useful for separating the desired product from closely related impurities.

Distillation is generally not suitable for purifying solid compounds like this compound, but it can be used to purify liquid starting materials or to remove volatile solvents during the workup process. orgsyn.org

The table below summarizes the common purification techniques.

Table 2: Purification Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Purification of the final solid product |

| Column Chromatography | Differential adsorption to a stationary phase | Separation from byproducts and unreacted starting materials |

| Distillation | Difference in boiling points | Purification of liquid reagents or removal of solvents |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level view of the molecular structure, confirming the connectivity and spatial arrangement of atoms within 1-(2-Iodophenyl)-3-propylurea.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, exhibit characteristic signals corresponding to the propyl and iodophenyl moieties, as well as the urea (B33335) linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-iodophenyl ring and the aliphatic protons of the n-propyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing iodine atom and the urea group will further influence their precise chemical shifts, often leading to a complex splitting pattern due to spin-spin coupling between adjacent non-equivalent protons. The two N-H protons of the urea group are expected to appear as broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. cdnsciencepub.com The protons of the propyl group will be found in the upfield region, with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appearing more downfield than the other methylene (CH₂) and the terminal methyl (CH₃) protons, a result of the deshielding effect of the adjacent nitrogen atom. msu.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the urea moiety is characteristically found in the most downfield region of the spectrum (around 155-165 ppm). oregonstate.edulibretexts.org The aromatic carbons will resonate in the range of approximately 110-145 ppm. The carbon atom directly bonded to the iodine (C-I) is expected to have a chemical shift in the lower end of the aromatic region, a known effect of heavy halogen substitution. msu.edu The carbons of the propyl group will appear in the upfield region of the spectrum (typically 10-45 ppm). oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Urea N-H (phenyl side) | 8.0 - 9.0 (broad) | - | Singlet |

| Urea N-H (propyl side) | 6.0 - 7.0 (broad) | - | Triplet |

| Aromatic C-H | 6.8 - 8.2 | 120 - 140 | Multiplet |

| Aromatic C-I | - | 90 - 100 | - |

| Aromatic C-N | - | 138 - 142 | - |

| Urea C=O | - | 154 - 158 | - |

| Propyl N-CH₂ | 3.0 - 3.2 | 40 - 45 | Quartet |

| Propyl -CH₂- | 1.4 - 1.6 | 22 - 26 | Sextet |

| Propyl -CH₃ | 0.8 - 1.0 | 10 - 12 | Triplet |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (CH₃-CH₂-CH₂) and between neighboring aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals of the propyl group and the protonated aromatic carbons by linking them to their attached, and often more easily assigned, protons. rug.nl

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing insights into the molecule's preferred conformation. researchgate.net For ortho-substituted diaryl ureas, specific conformations are often favored to minimize steric hindrance. rsc.orgresearchgate.net NOESY/ROESY data can reveal spatial correlations between the propyl group protons and the aromatic ring protons, helping to define the orientation of the propyl chain relative to the phenyl ring and the conformation around the N-C(aryl) bond.

In the solid state, molecular mobility is restricted, and NMR signals are broadened by anisotropic interactions. Solid-State NMR (ssNMR) techniques, particularly those involving Magic Angle Spinning (MAS), can overcome this broadening to provide high-resolution spectra of solid samples. nih.govnih.gov For this compound, ssNMR is a powerful tool for:

Polymorphism Detection: Different crystalline forms (polymorphs) of the same compound will have distinct packing arrangements and intermolecular interactions, leading to different ssNMR spectra. ssNMR can therefore identify and characterize different polymorphic forms. youtube.com

Analyzing Intermolecular Interactions: Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can enhance the signals of less abundant nuclei like ¹³C and provide information about C-H dipolar couplings. youtube.com Furthermore, ssNMR can directly probe intermolecular hydrogen bonds, which are critical in the crystal packing of urea derivatives. nih.gov Changes in the chemical shifts of the N-H and C=O groups in the solid state compared to solution can provide evidence for the strength and nature of these interactions.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly sensitive to the presence of specific functional groups and the nature of hydrogen bonding.

The vibrational spectra of this compound are dominated by absorptions/scattering from its key functional groups.

N-H Stretching: The N-H stretching vibrations typically appear in the 3200-3450 cm⁻¹ region. orientjchem.orgresearchgate.net In the solid state, the presence of hydrogen bonding causes these bands to be broad and shifted to lower wavenumbers compared to the gas phase or dilute solutions. The number and position of these bands can indicate the different hydrogen-bonding environments of the two N-H groups.

Urea Carbonyl (C=O) Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. researchgate.net Its exact position is highly sensitive to the extent of hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen results in a shift to lower frequency.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, appears around 1550-1620 cm⁻¹. The Amide III band, a more complex mix of vibrations, is found in the 1200-1400 cm⁻¹ region. orientjchem.org

Aryl C-I Vibrations: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the Raman spectrum, typically between 180 and 400 cm⁻¹. iaea.org Its identification can be confirmed by comparison with the spectra of other iodinated aromatic compounds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretching | 3200 - 3450 | Medium-Strong | Medium |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Strong | Strong |

| C=O Stretching (Amide I) | 1630 - 1680 | Very Strong | Medium |

| N-H Bending (Amide II) | 1550 - 1620 | Strong | Weak |

| C-N Stretching (Amide III) | 1200 - 1400 | Medium | Medium |

| C-I Stretching | 180 - 400 | Weak | Strong |

Urea derivatives are well-known for forming robust intermolecular hydrogen bonds, which dictate their crystal packing and physical properties. researchgate.netdocumentsdelivered.com In this compound, the two N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor.

FT-IR and Raman spectroscopy are excellent probes for these interactions. The significant broadening and red-shifting (shift to lower frequency) of the N-H and C=O stretching bands in the solid-state spectra, compared to their theoretical gas-phase values, provide direct evidence of strong intermolecular hydrogen bonding. nih.govorientjchem.org In many phenylurea structures, molecules associate into hydrogen-bonded tapes or sheets. The specific frequencies and shapes of the Amide I and N-H stretching bands can offer clues about the geometry and strength of these hydrogen-bonding networks. For instance, the presence of multiple, distinct N-H stretching bands might suggest that the two N-H groups participate in hydrogen bonds of different strengths or geometries within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the characterization of novel compounds, offering precise mass measurements that lead to the unequivocal determination of elemental formulas.

Accurate Mass Determination and Elemental Composition Verification

The elemental composition of this compound can be confidently verified through accurate mass determination by HRMS. The exact mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms. For this compound, with the molecular formula C10H13IN2O, the theoretical exact mass can be calculated with high precision. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Monoisotopic Mass | 304.01234 g/mol |

| Average Mass | 304.127 g/mol |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) and electrospray ionization (ESI) tandem mass spectrometry (MS/MS) are powerful tools to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.govacs.org For N,N'-substituted ureas, a characteristic fragmentation involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

In the mass spectrum of this compound, several key fragmentation pathways can be predicted. The cleavage of the bond between the carbonyl carbon and the nitrogen attached to the iodophenyl ring would result in the formation of a propyl isocyanate molecule and an iodophenylamine fragment. Conversely, cleavage on the other side of the urea linkage would yield 2-iodophenyl isocyanate and propylamine (B44156) fragments. The relative abundance of these fragment ions provides insight into the lability of the respective C-N bonds.

A significant fragmentation pathway for N-aryl ureas involves the formation of anilinium-type species. dtic.mil For this compound, the generation of the 2-iodoanilinium ion would be a prominent feature. Additionally, the loss of the iodine atom is a characteristic fragmentation for iodo-aromatic compounds, often observed as a peak corresponding to the loss of 127 mass units from the molecular ion or a major fragment. docbrown.infowhitman.edu

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (predicted) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 304 | [C₁₀H₁₃IN₂O]⁺ | Molecular Ion |

| 219 | [C₆H₆IN]⁺ | Loss of propyl isocyanate |

| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of Iodine radical |

| 127 | [I]⁺ | Iodine cation |

| 86 | [C₄H₈NO]⁺ | Propyl isocyanate radical cation |

| 59 | [C₃H₉N]⁺ | Propylamine radical cation |

Isotopic Abundance Analysis for Halogen Confirmation

Isotopic abundance analysis is a powerful feature of mass spectrometry for confirming the presence of certain elements with characteristic isotopic patterns. whitman.edu Halogens like chlorine and bromine have distinctive M+2 peaks due to the natural abundance of their heavier isotopes. docbrown.info However, iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope. webelements.com

The confirmation of iodine in the molecule is therefore not achieved by observing a specific isotopic cluster for the iodine atom itself, but rather by the large mass defect of iodine and the characteristic fragmentation pattern it induces. The presence of a peak at m/z 127, corresponding to the iodine cation, and a mass difference of 127 units between major fragment ions are strong indicators of an iodine-containing compound. whitman.edunih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration Determination

While a specific crystal structure for this compound is not publicly available as of this writing, the technique of single-crystal X-ray diffraction would provide unequivocal proof of its molecular structure. This method would determine the bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of the 2-iodophenyl group, the urea moiety, and the propyl chain. For chiral molecules, this technique can also determine the absolute configuration.

Based on known structures of similar phenylurea derivatives, the urea group is expected to be nearly planar. The dihedral angle between the plane of the phenyl ring and the plane of the urea group is a key conformational parameter that is influenced by substituents on the phenyl ring. researchgate.net

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, N-H…O Hydrogen Bonds)

The solid-state architecture of this compound is anticipated to be dominated by a network of intermolecular interactions, primarily N-H…O hydrogen bonds and halogen bonds.

N-H…O Hydrogen Bonds: The urea functionality is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). In the crystal structures of numerous phenylurea derivatives, molecules are linked together by N-H…O hydrogen bonds, often forming one-dimensional chains or more complex two- or three-dimensional networks. researchgate.netfrontiersin.orgfrontiersin.org It is highly probable that this compound molecules self-assemble into chains where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and functional organic materials. Phenylurea derivatives are known to exhibit polymorphism, which can significantly impact their physical properties such as solubility, melting point, and bioavailability. researchgate.net

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another area of interest. Diarylureas are effective H-bond donors and acceptors, making them excellent candidates for co-crystal engineering. acs.org The urea moiety in this compound can form robust hydrogen bonds, and the iodine atom can participate in halogen bonding, providing avenues for forming co-crystals with other molecules. The study of co-crystals of related diarylurea drugs with strong H-bond acceptors like DMSO has demonstrated the utility of these interactions in forming new solid phases. acs.org

Table 1: Crystallographic Data for Structurally Related Iodophenyl Urea Derivatives

| Compound Name | Formula | Crystal System | Space Group | Reference |

| N,N'-bis(3-Iodophenyl)urea | C₁₃H₁₀I₂N₂O | Monoclinic | P2₁/c | ugr.es |

| (4-iodophenyl)urea | C₇H₇IN₂O | Monoclinic | P2₁ | nih.gov |

This table presents data for analogous compounds to provide a comparative context for the potential crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of molecules. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the iodophenyl chromophore.

Characterization of Electronic Transitions within the Aromatic Chromophore

The aromatic ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region. The primary electronic transitions are expected to be of the π → π* type, which are typical for aromatic systems. The position and intensity of these absorption bands are influenced by the substituents on the benzene (B151609) ring, namely the iodine atom and the propylurea group. oup.com

General studies on substituted phenylureas have shown that the carbamide group influences the electronic spectrum. oup.com The introduction of an iodine atom is also expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylurea due to the electron-donating effect of the halogen through resonance and its ability to extend the π-system.

Investigation of Solvent Effects on Absorption Maxima and Intensities

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound. acs.orgacs.org This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. nih.gov

In the case of this compound, changing the solvent is expected to alter the position and intensity of the absorption bands. This is due to interactions between the solvent and the polar urea moiety, as well as the polarizable iodine atom. For instance, in a study of chloro-substituted phenylurea herbicides, interactions with a protein environment (which can be considered a specific type of "solvent") led to noticeable changes in the UV-Vis spectra. nih.gov A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 2: Expected UV-Vis Absorption Behavior of this compound in Different Solvents

| Solvent Type | Expected Shift in λmax (π → π*) | Rationale |

| Non-polar (e.g., Hexane) | Shorter wavelength | Minimal stabilization of the excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate wavelength | Moderate stabilization of the excited state. |

| Polar Protic (e.g., Ethanol) | Longer wavelength (Bathochromic shift) | Strong stabilization of the more polar excited state through dipole-dipole interactions and hydrogen bonding. |

This table is predictive and based on the general behavior of substituted phenylureas in different solvents.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 1-(2-Iodophenyl)-3-propylurea. researchgate.netresearchgate.net These methods provide a detailed understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of the atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, which has several rotatable bonds, an exhaustive conformational analysis is crucial. This involves systematically rotating the bonds of the propyl chain and the bond connecting the phenyl ring to the urea (B33335) moiety to explore the potential energy surface and identify all stable conformers. nih.gov

Such studies on similar molecules often reveal multiple low-energy conformers. acs.org The relative energies of these conformers can indicate which shapes the molecule is most likely to adopt under different conditions. The presence of the bulky iodine atom at the ortho position of the phenyl ring would significantly influence the preferred orientation of the urea group relative to the ring due to steric hindrance. cdnsciencepub.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.5 |

| C | -60° (gauche) | 1.5 |

| D | 0° (syn) | 5.0 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations. |

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. yyu.edu.tr A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For phenylurea derivatives, the HOMO is often localized on the phenyl ring and the urea nitrogen atoms, while the LUMO can be distributed over the aromatic system and the carbonyl group. researchgate.net The distribution of electron density, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting polar regions of the molecule. nih.gov

Table 2: Predicted Electronic Properties of Phenylurea Derivatives

| Property | Typical Value Range | Significance |

| HOMO Energy | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Chemical reactivity and stability |

| Note: These values are typical for related phenylurea compounds and serve as an estimation. researchgate.netresearchgate.netyyu.edu.tr |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interactions with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. The iodine atom would also influence the electrostatic potential of the phenyl ring.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. acs.org For this compound, theoretical calculations can provide:

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for assigning peaks in experimental NMR spectra. yyu.edu.tracs.org

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated and compared to experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net This aids in the interpretation of the experimental spectra and the identification of characteristic functional groups. For instance, the calculations would predict the frequencies for the C=O stretch, N-H stretches, and vibrations associated with the phenyl ring.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule behaves in a particular environment, such as in a solvent or in a crystalline solid state. tandfonline.comrasayanjournal.co.in

In solution, the simulation would show the rapid interconversion between different conformers, providing insights into the molecule's flexibility and the average conformation it adopts. plos.org It would also detail the interactions between the solute and solvent molecules. In the solid state, MD simulations can be used to study the packing of molecules in a crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which would be significant for a urea derivative. researchgate.net These simulations can help in understanding properties like solubility and crystal packing.

Structure-Reactivity Relationship Studies (Computational Predictions)

Computational chemistry is an essential tool for predicting the reactivity of a molecule, including the likely pathways a reaction will follow and the selectivity for forming one product over another. beilstein-journals.orgnih.gov

The this compound molecule possesses several reactive sites. The iodophenyl group can participate in reactions such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The urea moiety's N-H protons are acidic and can be involved in acid-base chemistry or act as hydrogen-bond donors in catalysis. nih.govacs.org

A common reaction for substituted benzenes is electrophilic aromatic substitution. For this compound, an incoming electrophile could attack several positions on the aromatic ring. DFT calculations can be used to model the reaction pathway for the addition of an electrophile to each possible position. By calculating the energies of the intermediates and, more importantly, the transition states, the most likely reaction pathway can be identified. researchgate.netpsu.edu

For example, in a hypothetical nitration reaction, the transition state for the addition of NO₂⁺ to the positions ortho, meta, and para to the urea substituent can be located and their energies compared. The pathway with the lowest activation energy barrier will be the kinetically favored one.

Table 2: Hypothetical Calculated Activation Energies for the Nitration of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) |

| C4 (para to urea, meta to iodo) | 0.0 (Reference) |

| C6 (ortho to urea, ortho to iodo) | +2.5 |

| C5 (meta to urea, para to iodo) | +5.8 |

| C3 (meta to urea, ortho to iodo) | +6.2 |

Note: These are hypothetical values. The urea substituent is an ortho, para-director, while the iodo substituent is a deactivating ortho, para-director. The interplay of these effects determines the ultimate regioselectivity.

These hypothetical results suggest that the position para to the activating urea group would be the most favored site of attack. The modeling of transition states involves identifying a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov

Regioselectivity:

As indicated in the previous section, computational modeling is a powerful tool for predicting regioselectivity. The relative energies of transition states for attack at different positions provide a quantitative measure of the expected product distribution. chemrxiv.org Besides transition state analysis, simpler models based on the electronic properties of the ground-state molecule can also offer predictive power. For instance, calculating the distribution of electron density or the Fukui functions can indicate the most nucleophilic or electrophilic sites in the molecule, which often correspond to the sites of reaction. nih.gov For electrophilic aromatic substitution on this compound, the urea group is an activating, ortho-para directing group, while the iodine is a deactivating, ortho-para directing group. Computational models can precisely quantify the competing influence of these two substituents to predict the major regioisomer. rsc.org

Stereoselectivity:

If a reaction involving this compound creates a new chiral center, computational chemistry can be used to predict the stereoselectivity. This is particularly relevant if the urea itself, or a catalyst interacting with it, is chiral. While the parent molecule is achiral, reactions at the propyl group or the use of a chiral catalyst could introduce stereochemistry.

In such cases, computational models would be used to locate the transition states leading to the different stereoisomeric products (e.g., R and S enantiomers). A difference in the calculated free energies of these diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. nih.govacs.org

For instance, in a hypothetical asymmetric reaction catalyzed by a chiral catalyst that binds to the urea moiety, one would model the transition states for the formation of both enantiomers.

Table 3: Hypothetical Free Energy Differences for Diastereomeric Transition States

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS (pro-R) | 0.0 | 95 (R) |

| TS (pro-S) | +2.0 |

Note: These are hypothetical values illustrating the principle. A 2.0 kcal/mol difference in activation energy at room temperature corresponds to a high level of stereoselectivity.

The origin of the predicted stereoselectivity can be rationalized by analyzing the geometries of the transition states, identifying key non-covalent interactions, such as hydrogen bonds or steric clashes, that favor one transition state over the other. acs.orgbeilstein-journals.org This insight is crucial for understanding the mechanism of stereochemical induction and for the rational design of more selective catalysts.

Chemical Reactivity and Synthetic Transformations

Reactions at the 2-Iodophenyl Moiety

The iodine atom on the aromatic ring is the primary site of reactivity, enabling a host of synthetic transformations. Its position ortho to the urea (B33335) group can also influence reaction outcomes through steric and electronic effects.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The C-I bond in 1-(2-Iodophenyl)-3-propylurea is highly susceptible to oxidative addition to a Palladium(0) complex, which is the initial step in these catalytic cycles. nobelprize.org This makes the compound an excellent substrate for several named reactions.

The general mechanism for these reactions involves three key steps:

Oxidative Addition : The aryl iodide (R-I) reacts with a Pd(0) complex to form a Pd(II) intermediate (R-Pd-I). libretexts.org

Transmetalation (for Suzuki, Negishi) or Carbopalladation (for Heck): The organic group from a second reagent is transferred to the palladium complex. nobelprize.orglibretexts.org

Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Biaryl |

| Heck | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N, DIPEA | DMF, Acetonitrile | Alkenylated Arene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | Alkynylated Arene |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni(acac)₂ | None required | THF, Dioxane | Biaryl, Alkylated Arene |

The synthesis of biaryl compounds is a common application of cross-coupling reactions, and this compound is an ideal substrate. researchgate.net

Suzuki-Miyaura Reaction : This is arguably the most widely used method for biaryl synthesis due to the stability and commercial availability of boronic acids. libretexts.orgorganic-chemistry.org Reacting this compound with an arylboronic acid under palladium catalysis and basic conditions yields the corresponding 1-(biphenyl-2-yl)-3-propylurea derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the urea moiety. nih.gov

Negishi Reaction : This reaction couples the aryl iodide with an organozinc reagent. wikipedia.orgorganic-chemistry.org While organozinc reagents are more sensitive to air and moisture than boronic acids, the Negishi coupling is highly effective, especially for constructing sterically hindered biaryl systems. nih.gov

These reactions can also be adapted to synthesize fused heterocycles. If the coupling partner contains a suitably positioned nucleophile, a subsequent intramolecular cyclization can occur. Furthermore, intramolecular C-N coupling of the urea N-H onto the aromatic ring, while challenging, could potentially lead to the formation of benzimidazolone-type structures under specific catalytic conditions.

To create larger, conjugated molecular systems, alkynylation and alkenylation reactions are employed.

Sonogashira Coupling : This reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base. nih.govresearchgate.net This transformation introduces an alkyne substituent onto the phenyl ring, which is a key building block for extending electronic conjugation.

Heck Reaction : This reaction introduces a vinyl group by coupling the aryl iodide with an alkene, such as styrene or an acrylate, under palladium catalysis. nobelprize.org The result is the formation of a C(sp²)-C(sp²) bond, leading to an alkenylated product and extending the π-system of the aromatic ring.

Ullmann-type reactions, which utilize copper catalysts, are classic methods for forming bonds between aryl halides and various nucleophiles. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but have seen a resurgence with the development of modern ligands that allow for milder conditions. scispace.com

C-C Coupling : The traditional Ullmann reaction involves the copper-promoted self-coupling of two molecules of this compound at high temperatures to form a symmetrical biaryl product.

C-N, C-O, and C-S Couplings : More versatile are the Ullmann-type condensations, which couple the aryl iodide with amines (C-N), alcohols/phenols (C-O), or thiols (C-S). nih.govresearchgate.net These reactions provide direct access to a diverse range of derivatives where the iodine atom is replaced by a nitrogen, oxygen, or sulfur-containing functional group.

| Coupling Type | Nucleophile | Typical Catalyst/Ligand | Base | Solvent |

| C-N (Goldberg) | Amine, Amide | CuI / 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane |

| C-O | Alcohol, Phenol | CuI / L-proline | K₃PO₄, K₂CO₃ | DMSO, Toluene |

| C-S | Thiol | CuI / Ethylene glycol | K₂CO₃ | DMF |

The carbon-iodine bond can undergo halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This reaction is generally very fast and efficient, converting the aryl iodide into a highly reactive aryllithium intermediate. organic-chemistry.org

This ortho-lithiated species is a potent nucleophile and can react with a wide variety of electrophiles in a process known as electrophilic quenching. researchgate.net This two-step sequence provides a powerful method for introducing a diverse array of functional groups at the 2-position of the phenyl ring, ortho to the newly formed substituent.

Examples of Electrophilic Quenching:

Carboxylation : Quenching with carbon dioxide (CO₂) gas or dry ice yields a carboxylic acid.

Formylation : Reaction with N,N-dimethylformamide (DMF) produces an aldehyde.

Hydroxymethylation : Reaction with formaldehyde gives a primary alcohol.

Alkylation : Quenching with alkyl halides introduces an alkyl group.

Halogen Exchange : The iodine atom in this compound can be exchanged for another halogen (e.g., bromine or chlorine). Aryl Finkelstein-type reactions, often mediated by copper or other transition metals, can facilitate this transformation. manac-inc.co.jpfrontiersin.orgnih.gov Such exchanges are synthetically useful for tuning the reactivity of the substrate; for instance, converting the highly reactive aryl iodide to a less reactive aryl bromide or chloride can allow for selective transformations at other sites in a complex molecule. illinois.edu The reactivity order in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-Cl. nih.gov

Dearomatization Pathways : While less common for simple aryl halides, dearomatization reactions represent an advanced strategy for converting the flat aromatic ring into a three-dimensional structure. Such pathways typically require specific reagents or conditions, such as treatment with hypervalent iodine reagents, photochemical irradiation, or electrochemical reduction. These reactions are highly specialized and would convert the aromatic core of this compound into a non-aromatic cyclic system, opening avenues to novel chemical scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Reactions at the Urea Functionality

The urea group is a versatile functional group that can undergo a range of reactions, including alkylation, acylation, and participation in hydrogen bonding networks.

The nitrogen atoms of the urea moiety in this compound can serve as nucleophiles in alkylation and acylation reactions, providing a pathway for the introduction of additional substituents. These reactions can be used to modify the compound's properties and to synthesize more complex derivatives.

N-Alkylation: The N-H protons of the urea can be deprotonated by a suitable base to generate a nucleophilic anion that can react with an alkyl halide or other electrophilic alkylating agent. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the steric and electronic environment of each nitrogen. The nitrogen adjacent to the propyl group is generally more nucleophilic and less sterically hindered than the nitrogen attached to the iodophenyl ring. Consequently, alkylation is expected to occur preferentially at the N-3 position. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfates.

N-Acylation: Similarly, acylation can be achieved by treating this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. This reaction leads to the formation of an N-acylurea derivative. The position of acylation can also be directed by the electronic nature of the substituents. The presence of the electron-withdrawing iodophenyl group decreases the nucleophilicity of the adjacent nitrogen (N-1), making the other nitrogen (N-3) more susceptible to acylation.

A summary of potential N-alkylation and N-acylation reactions is presented in the table below.

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl Halide (R-X), Base | 1-(2-Iodophenyl)-1-alkyl-3-propylurea or 1-(2-Iodophenyl)-3-alkyl-3-propylurea |

| N-Acylation | Acyl Halide (RCOCl), Base | 1-Acyl-1-(2-iodophenyl)-3-propylurea or 3-Acyl-1-(2-iodophenyl)-3-propylurea |

Note: The regioselectivity of these reactions can be influenced by the specific reagents and reaction conditions.

The urea functionality is a powerful motif for directing supramolecular self-assembly due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). In the solid state and in non-polar solvents, urea derivatives often form well-defined hydrogen-bonded aggregates.

In this compound, the two N-H groups can donate hydrogen bonds to the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional tapes or ribbons. researchgate.net This is a common structural motif observed in the crystal structures of many N,N'-disubstituted ureas. nih.gov The presence of the ortho-iodo substituent on the phenyl ring can influence the packing of these supramolecular assemblies through steric effects and potentially through halogen bonding interactions, where the iodine atom acts as a Lewis acidic center.

The urea linkage, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid, with the latter readily decomposing to another amine and carbon dioxide. The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituents on the urea nitrogen atoms. researchgate.net

For this compound, acidic hydrolysis would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The expected products of complete hydrolysis would be 2-iodoaniline (B362364), propylamine (B44156), and carbon dioxide.

Under basic conditions, hydrolysis would be initiated by the deprotonation of a urea N-H group or by direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of the resulting intermediates and leaving groups will determine the reaction pathway. Generally, the hydrolysis of phenylureas can be slow, but the rate can be accelerated by the presence of certain catalysts or by performing the reaction at elevated temperatures. researchgate.net The electron-withdrawing nature of the iodophenyl group may influence the rate of hydrolysis compared to unsubstituted phenylureas.

| Condition | Expected Products |

| Acidic Hydrolysis (H₃O⁺, Δ) | 2-Iodoaniline, Propylamine, Carbon Dioxide |

| Basic Hydrolysis (OH⁻, Δ) | 2-Iodoaniline, Propylamine, Carbonate |

While traditionally considered robust covalent linkages, urea bonds can be rendered dynamic and reversible under specific conditions, a concept that is central to the field of dynamic covalent chemistry. This reversibility allows for the creation of self-healing materials, adaptable networks, and stimuli-responsive systems. nih.govrepec.org

The dissociation of a urea bond into an isocyanate and an amine is typically a high-energy process. However, the reversibility can be facilitated by introducing steric hindrance around the urea linkage or by using catalysts. For instance, hindered urea bonds, formed from bulky amines, can exhibit dynamic behavior without the need for a catalyst. nih.govillinois.edu Zinc salts have also been shown to catalyze the dissociation of urea bonds, making them dynamic in nature.

The structure of this compound itself does not feature significant steric hindrance that would inherently lead to dynamic behavior under mild conditions. However, it could be incorporated into larger molecular architectures where the principles of dynamic covalent chemistry are applied. For example, by reacting it with a diisocyanate, it could be integrated into a polymer chain. The subsequent application of a catalyst, such as a zinc salt, could potentially induce reversible cleavage and reformation of the urea linkages within the polymer, leading to a material with reprocessable or self-healing properties.

Potential Applications in Advanced Materials Science and Organic Synthesis Methodologies

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 1-(2-Iodophenyl)-3-propylurea as a foundational element in the construction of intricate organic molecules is a subject of growing interest. Its bifunctional nature allows for sequential or one-pot reactions to build complex scaffolds.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While specific examples detailing the use of this compound as a direct precursor for advanced heterocyclic compounds are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests significant potential. The iodophenyl group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents or to facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. The urea (B33335) functionality can also be incorporated into heterocyclic rings or act as a directing group for subsequent chemical modifications.

The directional hydrogen-bonding capabilities of the urea group are instrumental in the construction of ordered, folded molecular architectures known as foldamers, and in the synthesis of large ring structures called macrocycles. Although direct synthesis of macrocycles and foldamers using this compound has not been specifically reported, the principles of urea-based self-assembly are well-established. The predictable hydrogen-bonding patterns of the urea moiety can be exploited to pre-organize linear precursor molecules, facilitating efficient macrocyclization reactions. Furthermore, the incorporation of this urea-containing building block into a polymer chain can induce specific folding patterns, a key principle in the design of foldamers with defined secondary structures.

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The urea group in this compound is a powerful motif for directing self-assembly processes through the formation of strong and directional hydrogen bonds.

The urea functional group is well-known for its ability to form robust, one-dimensional hydrogen-bonding arrays. jst.go.jpscispace.com This property is central to the design of various self-assembled materials, including organogels and liquid crystals. scispace.com By incorporating the this compound unit into larger molecules, it is possible to program their assembly into well-defined supramolecular structures. The interplay between the hydrogen bonding of the urea group and other intermolecular forces, such as π-π stacking of the phenyl rings, can lead to the formation of complex and functional architectures. scispace.com The presence of the iodine atom also introduces the possibility of halogen bonding, another directional non-covalent interaction that can be used to control the self-assembly process. nih.gov

| Interaction Type | Description | Potential Impact on Self-Assembly |

| Urea-Urea Hydrogen Bonding | Strong and directional N-H---O=C interactions forming linear tapes or ribbons. | Primary driving force for one-dimensional self-assembly into fibers and networks. |

| π-π Stacking | Interactions between the aromatic phenyl rings. | Contributes to the stability and ordering of the assembled structures. |

| Halogen Bonding | Non-covalent interaction involving the iodine atom as a Lewis acidic center. | Provides an additional level of control over the directionality and strength of intermolecular interactions. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and separation. escholarship.orgmdpi.comresearchgate.net While the direct incorporation of this compound into MOF or COF structures has not been explicitly demonstrated, its functional groups make it a promising candidate as a building block or modulator in the synthesis of such materials. The urea moiety could act as a hydrogen-bonding linker to connect different components of the framework, while the iodophenyl group could be functionalized to serve as a coordination site for metal ions or as a reactive handle for post-synthetic modification of the framework. The ability of urea derivatives to form ordered crystalline lattices through hydrogen bonding suggests that this compound itself could form interesting crystalline materials with potential functional properties. escholarship.orgrsc.org

Applications in Analytical Chemistry

The specific applications of this compound in analytical chemistry are not well-documented in current literature. However, based on the properties of similar urea-containing compounds, some potential uses can be extrapolated. The urea group is known to act as an effective anion receptor through hydrogen bonding. Therefore, this compound could potentially be developed as a component of sensors for the detection of specific anions. Furthermore, the iodophenyl group could serve as a heavy-atom label in X-ray crystallography for determining the structure of complex molecules or as a handle for attachment to surfaces in the development of analytical devices. Further research is needed to explore these potential applications.

Use as a Spectroscopic Standard or Chromatographic Reference Material

In the absence of commercially available, dedicated standards for every analyte, well-characterized compounds can serve as invaluable reference materials in analytical chemistry. While there is no specific documentation of this compound being used as a spectroscopic or chromatographic standard, its structural attributes make it a plausible candidate for such applications, particularly in research-focused settings.

For a compound to be an effective standard, it must be stable, easily purified to a high degree, and possess distinct spectroscopic and chromatographic properties. Assuming these criteria are met, this compound could be utilized in the following ways:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecule contains distinct proton and carbon environments, which would produce a unique and identifiable NMR spectrum. This could be used as a reference for calibrating instruments or as an internal standard for quantitative NMR (qNMR) studies of structurally related compounds, provided it does not interfere with the signals of the analyte of interest.

Mass Spectrometry (MS): The compound's defined molecular weight and predictable fragmentation pattern upon ionization would make it a useful reference for mass calibration or as a standard in quantitative MS methods like liquid chromatography-mass spectrometry (LC-MS).

Chromatography: In techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a stable compound with a consistent retention time is essential for method development and quality control. This compound could serve as a reference marker to ensure the consistency of chromatographic separations, especially in the analysis of other urea-based compounds.

The utility of any compound as a standard is contingent on its thorough characterization and the availability of high-purity samples. The table below outlines the key properties that would need to be rigorously established for this compound to be considered a reliable reference material.

| Property | Relevance as a Standard |

| Purity | Essential for accurate quantification and to avoid interference from impurities. |

| Stability | The compound must not degrade under storage or analytical conditions to ensure consistent results over time. |

| Spectroscopic Signature | Unique and well-defined signals in NMR, IR, and UV-Vis spectroscopy for unambiguous identification. |

| Chromatographic Behavior | A sharp, symmetrical peak with a reproducible retention time in HPLC and/or GC. |

| Solubility | Must be soluble in common solvents used for analysis. |

Development of Analytical Methods for Related Urea Derivatives

The development of robust analytical methods is crucial for the quality control and characterization of new chemical entities. The structural framework of this compound can be instrumental in the development and validation of analytical techniques for the broader class of N-substituted urea derivatives, which are prevalent in pharmaceuticals and agrochemicals.

A new high-performance liquid chromatography (HPLC) method with UV detection has been developed for the separation of urea and its impurities semanticscholar.orgresearchgate.net. This indicates an ongoing need for refined analytical techniques for urea-based compounds. The presence of the iodophenyl group in this compound provides a strong chromophore, making it readily detectable by UV-Vis spectroscopy, a common detection method in HPLC. This feature can be exploited to:

Optimize Separation Conditions: The compound can be used as a model analyte to fine-tune HPLC parameters such as mobile phase composition, column type, and flow rate to achieve optimal separation of a series of related urea derivatives.

Validate Method Performance: Once a method is developed, its performance characteristics, including linearity, accuracy, precision, and robustness, must be validated. This compound could serve as a representative compound for this validation process.

Investigate Fragmentation Patterns: In mass spectrometry-based methods, the predictable fragmentation of this molecule can help in elucidating the fragmentation pathways of other, more complex urea derivatives, aiding in their structural characterization uwindsor.ca.

The development of such analytical methods is a critical step in the drug discovery and development pipeline, ensuring the purity and identity of active pharmaceutical ingredients and their intermediates researchgate.net.

Development of Novel Synthetic Strategies

The synthesis of N-substituted ureas is a cornerstone of modern organic chemistry, with numerous methods being continuously developed to improve efficiency, safety, and substrate scope nih.govorganic-chemistry.orgrsc.orgresearchgate.net. The structure of this compound itself embodies the outcome of such synthetic strategies and offers a platform for further methodological advancements.

Methodological Advancements in N-Substituted Urea Synthesis

The traditional synthesis of N-substituted ureas often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates nih.gov. Modern synthetic chemistry has seen a shift towards safer and more efficient methods. Recent advancements include:

Catalyst-Free Synthesis in Water: A simple and scalable method for the synthesis of N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic solvents and catalysts nih.govrsc.orgresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction between potassium cyanate (B1221674) and amines, overcoming the limitations of long reaction times and moderate yields associated with classical batch reactions nih.gov.

One-Pot Tandem Reactions: Unsymmetrical ureas have been prepared from carboxylic acids and amines via a microwave-accelerated Curtius rearrangement, offering a rapid and high-yielding route to a diverse range of urea derivatives nih.gov.

The synthesis of this compound would likely proceed through the reaction of 2-iodoaniline (B362364) with propyl isocyanate or a related synthetic equivalent, showcasing the application of these fundamental urea formation reactions.

Exploration of Directed ortho-Metalation and Related Strategies on Iodobenzene Derivatives

The "2-iodophenyl" moiety of the target molecule is particularly significant in the context of directed ortho-metalation (DoM). DoM is a powerful synthetic tool that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG) wikipedia.orgunblog.frbaranlab.orgorganic-chemistry.org. The urea group can act as a DMG, directing a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position on the phenyl ring.

In the case of this compound, the iodine atom already occupies one of the ortho positions. This suggests two key synthetic possibilities:

Post-Urea Formation Iodination: The urea could be formed first on an aniline (B41778), and a subsequent DoM reaction could be used to introduce the iodine atom at the ortho position.

Pre-Functionalized Starting Material: The synthesis could start with 2-iodoaniline, with the urea group being introduced subsequently.

The presence of the iodine atom opens up a vast array of subsequent transformations. The carbon-iodine bond is a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings nih.govnih.gov. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, making this compound a valuable intermediate for the synthesis of highly functionalized aromatic compounds. The reactivity of aryl iodides in these reactions is well-established, although they can sometimes exhibit poor reactivity at lower temperatures in Suzuki-Miyaura couplings utas.edu.au.

Future Research Directions

The unique structural features of this compound pave the way for numerous avenues of future research, particularly in the exploration of its chemical reactivity and the development of novel molecular architectures.

Exploration of Uncharted Chemical Transformations and Reactivity Modes

The interplay between the urea functionality and the iodophenyl group could lead to novel chemical transformations. Future research could focus on:

Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions, possibly triggered by the removal of the iodine atom via a cross-coupling reaction or a metal-halogen exchange, could lead to the synthesis of novel heterocyclic compounds.

Hypervalent Iodine Chemistry: The iodine atom could be oxidized to a hypervalent state, creating a highly reactive species capable of participating in a variety of transformations, including oxidative coupling reactions frontiersin.orgfrontiersin.org.

Development of Novel Catalysts and Ligands: The urea moiety, with its hydrogen-bonding capabilities, could act as a directing group or a ligand in transition metal catalysis, potentially influencing the stereochemistry or regioselectivity of reactions at or near the iodinated carbon.

Materials Science Applications: Iodinated aromatic compounds have applications in the synthesis of polymers and other advanced materials manac-inc.co.jpgoogle.com. The ability to further functionalize this compound via cross-coupling reactions could enable the synthesis of novel polymers with tailored electronic or photophysical properties. The urea group's capacity for hydrogen bonding could also be exploited to create self-assembling supramolecular structures mdpi.com.

Computational Design and Experimental Validation of Analogues with Tailored Chemical Properties

The structure of this compound offers several avenues for the computational design of analogues with tailored chemical properties. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict how modifications to the molecule's structure would influence its electronic and steric properties.

For instance, computational studies on similar phenylurea herbicides have been used to understand their molecular structure and chemical bonding properties. shd-pub.org.rs Such studies can reveal the character of bonds, like the carbon-nitrogen bond between the urea fragment and the benzene (B151609) ring, and predict electronic delocalization. shd-pub.org.rs By substituting the iodine atom with other halogens (e.g., bromine, chlorine) or various electron-donating or electron-withdrawing groups, the electronic properties of the phenyl ring can be systematically altered. Similarly, modifying the length and branching of the propyl chain can influence the compound's solubility and steric bulk.

These in silico modifications would allow for the creation of a virtual library of analogues. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics, could be calculated for each analogue. nih.gov This computational screening would identify promising candidates for synthesis and experimental validation.

Experimental validation would involve the synthesis of these computationally designed analogues. The synthesis of urea derivatives can be achieved through various established methods, including the reaction of amines with isocyanates or through palladium- and copper-catalyzed C-N coupling reactions. Subsequent characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography would confirm the structures of the synthesized analogues. Their physicochemical properties, such as melting point, solubility, and electrochemical potentials, would then be measured and compared with the computational predictions to validate and refine the theoretical models.

Integration into Polymeric Materials, Organic Electronic Devices, or Heterogeneous Catalytic Systems

The functional groups present in this compound—the iodo group, the phenyl ring, and the urea moiety—provide multiple points for integration into larger systems.

Polymeric Materials: The iodine atom can serve as a reactive site for incorporation into polymer chains. For example, iodinated compounds can act as chain transfer agents in radical polymerization. rsc.org Furthermore, the N-H groups of the urea functionality can participate in hydrogen bonding, which can influence the morphology and mechanical properties of polymers. The integration of urea groups into polymer backbones has been shown to improve the performance of materials for applications such as organic thin-film transistors. researchgate.net Iodinated polyesters have also been synthesized for applications in biomedical imaging due to their X-ray contrast properties. nih.gov